Cas no 109856-52-2 (methyl (3R)-3-fluorobutanoate)

Methyl (3R)-3-fluorobutanoate is a chiral fluorinated ester with applications in pharmaceutical and fine chemical synthesis. Its stereospecific (R)-configuration and fluorine substitution make it a valuable intermediate for constructing bioactive molecules, particularly in the development of fluorinated analogs with enhanced metabolic stability and binding selectivity. The compound’s high purity and well-defined stereochemistry ensure reproducibility in asymmetric synthesis. Its ester functionality allows for further derivatization, while the fluorine atom introduces unique electronic and steric properties. Suitable for use in organocatalysis and medicinal chemistry, methyl (3R)-3-fluorobutanoate offers a versatile building block for researchers seeking to explore fluorinated compounds’ structural and pharmacological effects.
methyl (3R)-3-fluorobutanoate structure
methyl (3R)-3-fluorobutanoate structure
商品名:methyl (3R)-3-fluorobutanoate
CAS番号:109856-52-2
MF:C5H9FO2
メガワット:120.122165441513
MDL:MFCD34475055
CID:5619209
PubChem ID:71352654

methyl (3R)-3-fluorobutanoate 化学的及び物理的性質

名前と識別子

    • SCHEMBL10346324
    • 109856-52-2
    • EN300-28338725
    • methyl (3R)-3-fluorobutanoate
    • Butanoic acid, 3-fluoro-, methyl ester, (R)- (9CI)
    • MDL: MFCD34475055
    • インチ: 1S/C5H9FO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1
    • InChIKey: HHVNBSHYSSLWKU-SCSAIBSYSA-N
    • ほほえんだ: F[C@H](C)CC(=O)OC

計算された属性

  • せいみつぶんしりょう: 120.05865769g/mol
  • どういたいしつりょう: 120.05865769g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 82.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 0.997±0.06 g/cm3(Predicted)
  • ふってん: 108.6±10.0 °C(Predicted)

methyl (3R)-3-fluorobutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28338725-10.0g
methyl (3R)-3-fluorobutanoate
109856-52-2 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-28338725-2.5g
methyl (3R)-3-fluorobutanoate
109856-52-2 95.0%
2.5g
$2127.0 2025-03-19
Aaron
AR01G1GY-2.5g
Butanoic acid, 3-fluoro-, methyl ester, (R)-
109856-52-2 95%
2.5g
$2950.00 2025-02-14
Enamine
EN300-28338725-10g
methyl (3R)-3-fluorobutanoate
109856-52-2 95%
10g
$4667.0 2023-09-07
Aaron
AR01G1GY-10g
Butanoic acid, 3-fluoro-, methyl ester, (R)-
109856-52-2 95%
10g
$6443.00 2023-12-16
1PlusChem
1P01G18M-50mg
Butanoic acid, 3-fluoro-, methyl ester, (R)-
109856-52-2 95%
50mg
$363.00 2023-12-26
1PlusChem
1P01G18M-500mg
Butanoic acid, 3-fluoro-, methyl ester, (R)-
109856-52-2 95%
500mg
$1109.00 2023-12-26
1PlusChem
1P01G18M-250mg
Butanoic acid, 3-fluoro-, methyl ester, (R)-
109856-52-2 95%
250mg
$727.00 2023-12-26
Enamine
EN300-28338725-0.5g
methyl (3R)-3-fluorobutanoate
109856-52-2 95.0%
0.5g
$847.0 2025-03-19
Enamine
EN300-28338725-5.0g
methyl (3R)-3-fluorobutanoate
109856-52-2 95.0%
5.0g
$3147.0 2025-03-19

methyl (3R)-3-fluorobutanoate 関連文献

methyl (3R)-3-fluorobutanoateに関する追加情報

Methyl (3R)-3-fluorobutanoate: A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl (3R)-3-fluorobutanoate, a compound with the CAS number 109856-52-2, has emerged as a crucial intermediate in the synthesis of various pharmaceutical compounds. This compound, characterized by its specific stereochemistry and fluorine substitution, plays a pivotal role in the development of drugs targeting neurological and metabolic disorders. The unique structural properties of methyl (3R)-3-fluorobutanoate make it an attractive candidate for further research and application in medicinal chemistry.

The stereochemical configuration at the third carbon atom, denoted as (3R), is of particular interest due to its influence on the biological activity of derived molecules. Recent studies have highlighted the importance of fluorinated carboxylates in enhancing drug efficacy and metabolic stability. The presence of a fluorine atom in the butanoate moiety not only improves the lipophilicity of the compound but also contributes to its resistance against enzymatic degradation, making it an ideal building block for long-acting pharmaceuticals.

In the realm of drug development, methyl (3R)-3-fluorobutanoate has been utilized in the synthesis of novel antipsychotic agents and antidiabetic medications. Its incorporation into these compounds has been shown to improve binding affinity to target receptors, thereby increasing therapeutic efficacy. For instance, researchers have demonstrated that derivatives of this compound exhibit potent activity against serotonin receptors, which are implicated in mood disorders. This finding underscores the potential of methyl (3R)-3-fluorobutanoate as a scaffold for developing next-generation psychiatric medications.

Moreover, the compound's role in metabolic research is gaining traction. Studies have indicated that fluorinated carboxylates can modulate lipid metabolism by influencing enzyme activity. This has led to investigations into using derivatives of methyl (3R)-3-fluorobutanoate for treating metabolic syndromes such as obesity and type 2 diabetes. The ability of these derivatives to enhance insulin sensitivity and reduce lipotoxicity has been particularly promising in preclinical trials.

The synthesis of methyl (3R)-3-fluorobutanoate itself is a testament to advancements in organic chemistry methodologies. Modern synthetic routes leverage asymmetric hydrogenation and enzymatic resolution techniques to achieve high enantiomeric purity. These methods not only ensure the availability of the (3R) configuration but also minimize byproduct formation, making the process more sustainable and scalable for industrial applications.

Recent breakthroughs in computational chemistry have further enhanced the understanding of how structural modifications affect biological activity. Molecular modeling studies on derivatives of methyl (3R)-3-fluorobutanoate have revealed insights into binding interactions with biological targets. These insights have guided medicinal chemists in designing more effective drug candidates with improved pharmacokinetic profiles.

The versatility of methyl (3R)-3-fluorobutanoate extends beyond its use as a synthetic intermediate. It serves as a valuable tool for exploring new chemical space, enabling researchers to design innovative molecules with tailored properties. The growing body of literature on this compound highlights its significance in advancing pharmaceutical research and development.

In conclusion, methyl (3R)-3-fluorobutanoate (CAS number 109856-52-2) represents a cornerstone in modern drug synthesis. Its unique structural features and functional attributes make it indispensable for developing novel therapeutics targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of pharmaceutical innovation.

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